4,7-difluoro-1H-indole
Overview
Description
4,7-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The addition of fluorine atoms at the 4 and 7 positions of the indole ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research and industrial applications .
Mechanism of Action
Target of Action
4,7-Difluoro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the this compound molecule may influence its interaction with targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . They can affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4,7-Difluoro-1H-indole plays a role in various biochemical reactions due to its unique structure. The fluorine atoms can enhance the compound’s stability and influence its interactions with biomolecules. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptors, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can affect the compound’s biological activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery, leading to changes in the transcriptional profile of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing cellular functions. At high doses, it may cause toxic or adverse effects, including cytotoxicity, organ damage, or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce additional functional groups or modify existing ones. These metabolic transformations can affect the compound’s activity, stability, and excretion. Additionally, this compound may influence metabolic flux by interacting with key enzymes or cofactors, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments. These factors play a crucial role in determining the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can affect cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 4,7-dihydroxyindole using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Scientific Research Applications
4,7-Difluoro-1H-indole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Fluoro-1H-indole: A monofluorinated derivative with similar but less pronounced properties compared to 4,7-difluoro-1H-indole.
5,6-Difluoro-1H-indole: Another difluorinated indole derivative with fluorine atoms at different positions, leading to distinct chemical and biological properties.
Indole: The parent compound, which lacks fluorine atoms and has different reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms enhances its stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,7-difluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDUAQYBARJXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381101 | |
Record name | 4,7-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-55-2 | |
Record name | 4,7-difluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-difluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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